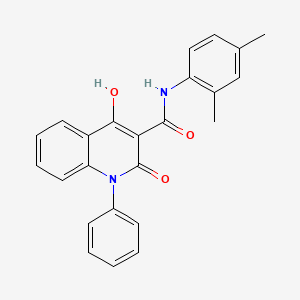

![molecular formula C22H22N4O4 B6493598 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide CAS No. 941989-44-2](/img/structure/B6493598.png)

4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide (MQB) is an organic compound that is used in many scientific research applications. It is a derivative of quinoline and has a molecular mass of 401.51 g/mol. MQB is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize a wide range of compounds, such as drugs, polymers, and other organic materials. In addition, MQB has been utilized in various scientific research applications, such as drug discovery, mechanistic studies, and medical diagnostics.

科学研究应用

DNA-dependent Protein Kinase Inhibitor

This compound is a potential inhibitor of DNA-dependent protein kinase . It has been synthesized as a potential inhibitor of this kinase, which plays a crucial role in the repair of DNA double-strand breaks . This makes it a potential candidate for the development of new therapeutic strategies for diseases related to DNA damage, such as cancer .

Anti-tumor Drug Development

The compound has shown potential in the development of anti-tumor drugs . It has shown potent in vitro anticancer activity against various cancer cell lines, including NFS-60, HepG-2, PC-3, and Caco-2 . It has also shown low toxicity against normal human lung fibroblast Wi-38 cell line .

Anti-inflammatory Drug Development

In addition to its potential as an anti-tumor drug, this compound also shows promise in the development of anti-inflammatory drugs . This is due to its potent biological activities .

PIM-1 Kinase Inhibitor

The compound has shown potent PIM-1 kinase inhibitory activity . PIM-1 kinase is a member of serine/threonine kinase enzymes and is encoded in chromosome 6 . It has a crucial role in tumorigenesis because of its interactions with numerous signaling pathways which participate in drug resistance and cell proliferation of many tumors .

Apoptosis Induction

The compound has shown the ability to induce apoptosis in various cancer cell lines . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of healthy tissues. The ability to induce apoptosis in cancer cells is a desirable characteristic for potential anti-cancer drugs .

Caspase 3/7 Activation

The compound has shown the ability to significantly induce caspase 3/7 activation in HepG-2 cell line . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Potential Herbicide

Computational results have uncovered that similar compounds could be potential herbicides . They have shown comparable physiochemical profile, better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For example, it can be used in the synthesis of 2-(4′-morpholin-4″-yl-5H-chromeno [2,3-d]pyrimidin-2′-yl)phenol .

作用机制

Target of Action

The primary target of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, which are lethal if not properly repaired. By inhibiting DNA-PK, this compound can disrupt DNA repair processes.

Mode of Action

4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide interacts with DNA-PK by binding to its active site, thereby inhibiting its activity . This interaction prevents DNA-PK from participating in the repair of DNA double-strand breaks, leading to an accumulation of these lethal breaks and ultimately cell death.

Biochemical Pathways

The inhibition of DNA-PK affects the DNA double-strand break repair pathway. DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DNA double-strand breaks. By inhibiting DNA-PK, NHEJ is disrupted, leading to an accumulation of DNA double-strand breaks .

Result of Action

The result of the action of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide is the induction of cell death due to the accumulation of unrepaired DNA double-strand breaks . This makes it a potential candidate for cancer treatment, as many cancer cells have defects in DNA repair pathways.

属性

IUPAC Name |

4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c23-22(28)16-4-7-17(8-5-16)24-20(27)14-30-18-3-1-2-15-6-9-19(25-21(15)18)26-10-12-29-13-11-26/h1-9H,10-14H2,(H2,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYYXJJYMHXUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((2-Morpholinoquinolin-8-yl)oxy)acetamido)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493522.png)

![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)

![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)

![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)

![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)

![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)